5-cyclopropyl-1-(difluoromethyl)-3-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyclopropyl-1-(difluoromethyl)-3-nitro-1H-pyrazole: is a heterocyclic compound that features a cyclopropyl group, a difluoromethyl group, and a nitro group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclopropyl-1-(difluoromethyl)-3-nitro-1H-pyrazole typically involves the cyclopropanation of a suitable precursor followed by nitration and difluoromethylation reactions. The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropyl carbenes . The difluoromethyl group can be introduced using difluoromethylating agents like difluoromethyl iodide under basic conditions . The nitration of the pyrazole ring can be achieved using nitrating agents such as nitric acid or a mixture of sulfuric and nitric acids .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form pyrazole oxides or other oxidation products.
Substitution: Nucleophilic substitution reactions can occur if there are suitable leaving groups attached to the pyrazole ring.
Acylation and Alkylation: The compound can react with acylating agents to form amides or with alkylating agents to form alkyl derivatives.
Cycloaddition: It can participate in cycloaddition reactions, such as Diels-Alder reactions, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles like amines or thiols.
Acylation: Acyl chlorides or anhydrides.
Alkylation: Alkyl halides or sulfonates.
Major Products:
Oxidation Products: Pyrazole oxides.
Reduction Products: 5-cyclopropyl-1-(difluoromethyl)-3-amino-1H-pyrazole.
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Acylation and Alkylation Products: Amides and alkyl derivatives of the pyrazole ring.
Scientific Research Applications
Chemistry: 5-cyclopropyl-1-(difluoromethyl)-3-nitro-1H-pyrazole is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study the interactions of pyrazole derivatives with biological targets. It may also serve as a lead compound in the development of new drugs due to its potential bioactivity.
Medicine: The compound’s potential medicinal applications include its use as a scaffold for designing new pharmaceuticals. Its structural features may impart specific biological activities, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties. It may also find applications in the agrochemical industry as a precursor to active ingredients in pesticides or herbicides.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-1-(difluoromethyl)-3-nitro-1H-pyrazole involves its interaction with specific molecular targets, potentially including enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components . The difluoromethyl group may enhance the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake . The cyclopropyl group can contribute to the compound’s stability and reactivity by influencing its electronic and steric properties .
Comparison with Similar Compounds
5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid: This compound shares the cyclopropyl and pyrazole moieties but differs in the presence of a phenyl group and a carboxylic acid functional group.
5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole: Similar to the target compound but with a trifluoromethyl group instead of a difluoromethyl group.
5-cyclopropyl-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate: This compound features a cyclopropyl group and a pyrazole ring but has a fluorobenzyl group and a carboxylate ester.
Uniqueness: 5-cyclopropyl-1-(difluoromethyl)-3-nitro-1H-pyrazole is unique due to the combination of its cyclopropyl, difluoromethyl, and nitro groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H7F2N3O2 |
---|---|
Molecular Weight |
203.15 g/mol |
IUPAC Name |
5-cyclopropyl-1-(difluoromethyl)-3-nitropyrazole |
InChI |
InChI=1S/C7H7F2N3O2/c8-7(9)11-5(4-1-2-4)3-6(10-11)12(13)14/h3-4,7H,1-2H2 |
InChI Key |
PEVNKZGODCGRLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NN2C(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.